molecular formula C9H15N3O4S B2553574 (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid CAS No. 926267-78-9

(4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid

Cat. No.: B2553574
CAS No.: 926267-78-9
M. Wt: 261.3
InChI Key: BEXBBTVJDXWDMM-UHFFFAOYSA-N
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Description

(4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the pyrazole ring using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: The final step involves the alkylation of the pyrazole ring with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

(4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid may have various applications in scientific research, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular processes and pathways.

    Industrial Applications: Potential use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-butyric acid: Similar structure with a butyric acid moiety.

Uniqueness

The uniqueness of (4-Dimethylsulfamoyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-6-9(17(15,16)11(3)4)7(2)12(10-6)5-8(13)14/h5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXBBTVJDXWDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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